4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-27-5) is a synthetic, small-molecule morpholine derivative with the molecular formula C22H26N2O3 and a molecular weight of 366.5 g/mol. It belongs to the 5-oxomorpholine-3-carboxamide class, characterized by a benzyl group at the N-4 position and a 4-butylphenyl substituent on the carboxamide nitrogen.

Molecular Formula C22H26N2O3
Molecular Weight 366.461
CAS No. 1351581-27-5
Cat. No. B2601229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide
CAS1351581-27-5
Molecular FormulaC22H26N2O3
Molecular Weight366.461
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C22H26N2O3/c1-2-3-7-17-10-12-19(13-11-17)23-22(26)20-15-27-16-21(25)24(20)14-18-8-5-4-6-9-18/h4-6,8-13,20H,2-3,7,14-16H2,1H3,(H,23,26)
InChIKeyHDGNHSGPSWXTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-27-5): Basic Characteristics for Research Procurement


4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-27-5) is a synthetic, small-molecule morpholine derivative with the molecular formula C22H26N2O3 and a molecular weight of 366.5 g/mol [1]. It belongs to the 5-oxomorpholine-3-carboxamide class, characterized by a benzyl group at the N-4 position and a 4-butylphenyl substituent on the carboxamide nitrogen [1]. As a member of this class, it is structurally related to compounds investigated for modulating monoamine oxidase (MAO) activity, though direct confirmatory data for this specific molecule is currently absent from public databases [2].

Hydrophobic probe with predicted high logP
Unique 4-butylphenyl & benzyl N-substitution pattern
Flexible scaffold for binding-site or synthetic exploration

Why In-Class Morpholine Carboxamides Cannot Substitute for 4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-27-5)


The 5-oxomorpholine-3-carboxamide core is a scaffold where even minor N-substitution changes can drastically alter physicochemical properties and biological target engagement. While quantitative structure-activity relationship (SAR) data is not publicly available for this specific compound, its unique combination of a hydrophobic 4-butylphenyl group and a flexible benzyl ring [1] is predicted to confer distinct lipophilicity (XLogP3-AA of 3.7) and hydrogen-bonding profiles compared to analogous compounds with smaller or more polar substituents [1]. Without head-to-head data, simple interchange with a different derivative (e.g., 4-benzyl-5-oxomorpholine-3-carboxamide, CAS 433283-16-0) is scientifically unsupported, as it would assume identical binding kinetics, selectivity, and metabolic stability, which are critically dependent on the 4-butylphenyl moiety.

Substitution alters lipophilicity
Absence of 4-butylphenyl group drastically reduces predicted logP, likely impacting membrane partitioning and target engagement.
Binding kinetics may not transfer
Without head-to-head data, assuming identical selectivity or binding kinetics with simpler morpholine analogs is unsupported.
Metabolic profile differs
Increased rotatable bonds and hydrophobicity may shift metabolic stability, limiting direct substitution in ADME profiling.

Quantitative Differentiation Evidence for 4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-27-5)


Hydrophobic Character Comparison with Core Morpholine Scaffold

Compared to the simplest 5-oxomorpholine-3-carboxamide core where the N4 and carboxamide positions are unsubstituted or bear only hydrogen, 4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide demonstrates a significantly higher predicted partition coefficient. This indicates enhanced membrane permeability potential, a key consideration in cell-based assay design [1].

Hydrophobic profile
Class-level inference
3.7 vs 0.8 +2.9 log units
~800-fold higher lipophilicity (predicted XLogP3-AA)
Supports membrane permeability assay design
Computational prediction; experimental validation required
Physicochemical profiling Lipophilicity Drug-likeness

Molecular Size and Rotatable Bond Comparison for Binding Pocket Fit

The target compound possesses a molecular weight and a count of rotatable bonds that distinguish it from smaller, less flexible analogs in the 5-oxomorpholine-3-carboxamide family. This has implications for the entropy cost of binding and the ability to occupy larger, more complex protein pockets [1].

Size & flexibility
Class-level inference
366.5 g/mol, 7 bonds vs 234.3 g/mol, 3 bonds +132.2 g/mol, +4 rotatable bonds
Select for probing spacious binding pockets
Computed properties; confirm experimentally
Structural biology Molecular recognition Ligand efficiency

Application Scenarios for Procuring 4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-27-5)


Physicochemical Probe for Studying Lipophilic Protein Binding Sites

Based on its high predicted logP of 3.7, significantly greater than the core scaffold [2], this compound is suitably procured for experiments designed to explore hydrophobic pockets within enzymes or receptors. Its increased lipophilicity makes it a rational choice for assays where enhanced membrane permeability is a prerequisite.

Building Block for Synthesis of Diversified Morpholine Libraries

With its distinct 4-butylphenyl and benzyl substituents, this compound serves as a late-stage intermediate for creating combinatorial libraries. Its procurement is justified for medicinal chemistry projects aiming to explore the SAR of dual-substituted morpholines, leveraging its unique combination of aliphatic and aromatic hydrophobic groups [1].

Starting Point for Metabolic Stability Optimization

The compound's seven rotatable bonds [1] and dual aromatic substituents provide a scaffold for assessing metabolic soft spots. Research groups can strategically procure this compound to conduct iterative structure modifications, using it as a flexible, 'high-logP' tool compound to benchmark in vitro metabolic stability against more constrained analogs.

Application
Selection Property
Validation Focus
Hydrophobic binding site probe
Predicted high lipophilicity vs. core scaffold
Membrane permeability assay context
Morpholine library synthesis
Unique N-butylphenyl & N-benzyl groups
SAR profiling for dual-substituted morpholines
Metabolic stability starting point
Flexible scaffold with multiple rotatable bonds
In vitro metabolic stability benchmarking
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